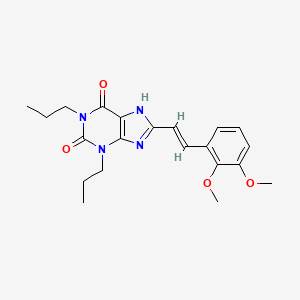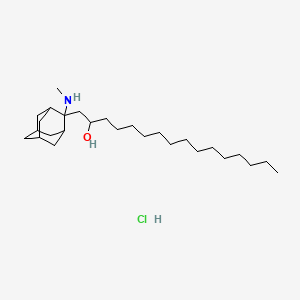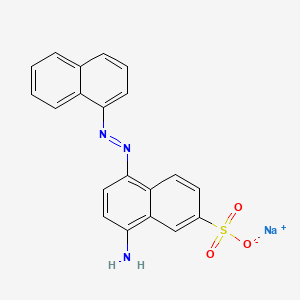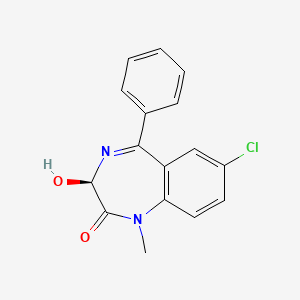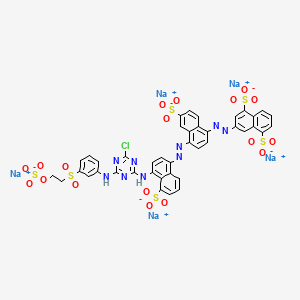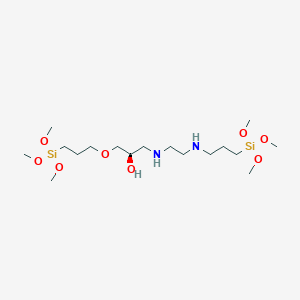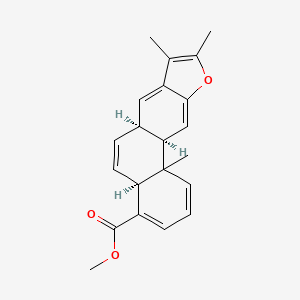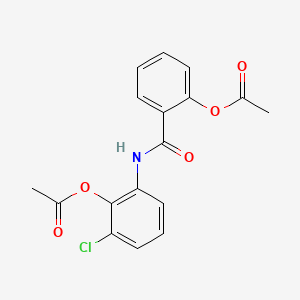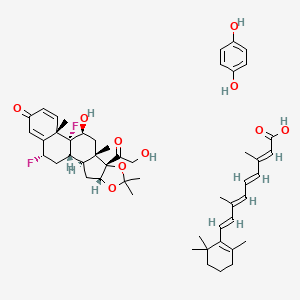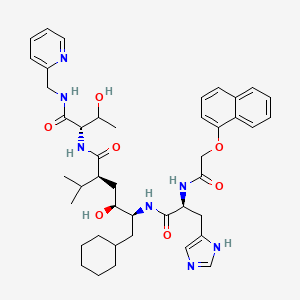
Noa-His-CVA-Thr-Amp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Noa-His-CVA-Thr-Amp is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique structure and potential applications This compound is composed of a sequence of amino acids, including noradrenaline (Noa), histidine (His), cyclohexylvaline (CVA), threonine (Thr), and ampicillin (Amp)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Noa-His-CVA-Thr-Amp involves a series of peptide bond formations between the constituent amino acids. The process typically begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or phosphonium salts to form peptide bonds. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Noa-His-CVA-Thr-Amp can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Noa-His-CVA-Thr-Amp has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide in studies of peptide synthesis and modification.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: The compound’s components, such as ampicillin, have antimicrobial properties, making it useful in studies of antibiotic resistance and drug development.
Industry: this compound is employed in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of Noa-His-CVA-Thr-Amp involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the ampicillin component can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Noa-His-CVA-Thr-Amp can be compared to other peptide compounds with similar structures:
Noa-Val-CVA-Thr-Amp: This compound has a valine residue instead of histidine, which can alter its properties and applications.
Adenosine monophosphate (AMP): While not a peptide, AMP shares some functional similarities in terms of its role in cellular processes.
Propriétés
Numéro CAS |
146363-71-5 |
|---|---|
Formule moléculaire |
C43H57N7O7 |
Poids moléculaire |
784.0 g/mol |
Nom IUPAC |
(2S,4S,5S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C43H57N7O7/c1-27(2)34(41(54)50-40(28(3)51)43(56)46-24-31-16-9-10-19-45-31)22-37(52)35(20-29-12-5-4-6-13-29)49-42(55)36(21-32-23-44-26-47-32)48-39(53)25-57-38-18-11-15-30-14-7-8-17-33(30)38/h7-11,14-19,23,26-29,34-37,40,51-52H,4-6,12-13,20-22,24-25H2,1-3H3,(H,44,47)(H,46,56)(H,48,53)(H,49,55)(H,50,54)/t28?,34-,35-,36-,37-,40-/m0/s1 |
Clé InChI |
DAESEBURUKXLEX-MPIJBFAISA-N |
SMILES isomérique |
CC(C)[C@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)N[C@@H](C(C)O)C(=O)NCC5=CC=CC=N5 |
SMILES canonique |
CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C(C)O)C(=O)NCC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


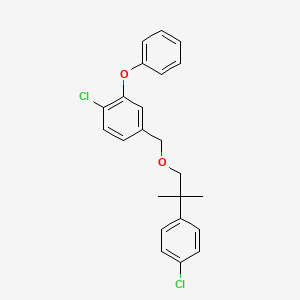
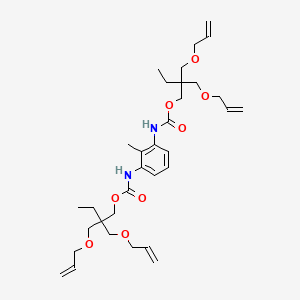
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
